Azaclorzine
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Overview
Description
Coronary vasodilator with a novel mechanism of action; proposed as antianginal agent.
Scientific Research Applications
Immunological Applications
- Azaphenothiazines, closely related to Azaclorzine, show potential in immunological applications. They exhibit suppressive activities in proliferation tests and can inhibit the delayed-type hypersensitivity in in vitro and in vivo models. This suggests their potential use in modulating immune responses (Zimecki et al., 2009).
Antineoplastic Properties
- Certain antineoplastic agents, which might include compounds similar to Azaclorzine, show inhibition effects on the enzyme Paraoxonase-I (PON1). This points to a possible role of these compounds in cancer therapy, specifically in drug design targeting enzyme interactions (Demir, Türkeş, & Beydemir, 2020).
Antiviral Research
- Although not directly linked to Azaclorzine, studies on Azithromycin, a broad-spectrum antibiotic, suggest that compounds in this class could be examined for potential antiviral properties. This area of research might be relevant for Azaclorzine or related compounds (Damle et al., 2020).
Dermatological Applications
- Azaphenothiazines have been studied for their efficacy in treating inflammatory symptoms of psoriasis in mice. This indicates the potential therapeutic application of Azaclorzine-related compounds in dermatology (Artym et al., 2018).
Cancer Therapy
- Azacitidine, a drug in the same broader category as Azaclorzine, shows efficacy against multiple myeloma. This suggests that Azaclorzine may have potential applications in cancer therapy, especially in epigenetic treatment approaches (Khong, Sharkey, & Spencer, 2008).
properties
CAS RN |
49864-70-2 |
---|---|
Product Name |
Azaclorzine |
Molecular Formula |
C22H24ClN3OS |
Molecular Weight |
414 g/mol |
IUPAC Name |
3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one |
InChI |
InChI=1S/C22H24ClN3OS/c23-16-7-8-21-19(14-16)26(18-5-1-2-6-20(18)28-21)22(27)9-11-24-12-13-25-10-3-4-17(25)15-24/h1-2,5-8,14,17H,3-4,9-13,15H2 |
InChI Key |
ZQTOZLYOIRKCPL-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Canonical SMILES |
C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Other CAS RN |
49864-70-2 |
synonyms |
Azaclorzine Nonachlazin Nonachlazine Nonakhlazin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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